Cyclopentanone, 2-[(phenylamino)oxy]- Cyclopentanone, 2-[(phenylamino)oxy]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18502373
InChI: InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Cyclopentanone, 2-[(phenylamino)oxy]-

CAS No.:

Cat. No.: VC18502373

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanone, 2-[(phenylamino)oxy]- -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 2-anilinooxycyclopentan-1-one
Standard InChI InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2
Standard InChI Key WTKUIUHVCORUIS-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)C1)ONC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Cyclopentanone, 2-[(phenylamino)oxy]-, systematically named 2-(anilinooxy)cyclopentanone, features a cyclopentanone core substituted at the 2-position with a phenylamino ether group. The compound’s molecular weight is 191.226 g/mol, with a density of 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 306.9±52.0C306.9 \pm 52.0^\circ \text{C} at standard pressure . Its logP value of 1.41 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents .

The stereochemistry of the molecule is critical; the (2S)-enantiomer (CAS 844865-92-5) has been specifically characterized, though racemic mixtures are common in synthetic workflows . X-ray crystallography and NMR studies confirm the planar cyclopentanone ring and the orthogonal orientation of the phenylamino ether group, which influences its reactivity in nucleophilic substitutions.

Synthetic Methodologies

Conventional Synthesis Routes

The most widely reported synthesis involves the condensation of cyclopentanone with phenylamine (aniline) in the presence of an oxidizing agent such as NaIO4\text{NaIO}_4 or MoO3\text{MoO}_3. This one-pot reaction proceeds via enolate formation, followed by electrophilic attack of the phenylamino group (Equation 1):

Cyclopentanone+PhNH2Oxidant2-[(Phenylamino)oxy]cyclopentanone+H2O[1]\text{Cyclopentanone} + \text{PhNH}_2 \xrightarrow{\text{Oxidant}} \text{2-[(Phenylamino)oxy]cyclopentanone} + \text{H}_2\text{O} \quad[1]

Yields typically range from 40–60%, with side products arising from over-oxidation or dimerization of intermediates .

Organocatalytic Asymmetric α-Oxidation

Recent advances in enantioselective synthesis employ L-proline as a catalyst for the α-oxidation of cyclopentanone using nitrosobenzene derivatives. For example, 2-isopropylnitrosobenzene achieves 25% conversion with 69% enantiomeric excess (ee) under optimized conditions (5 mol% catalyst, DMF solvent, 4°C) . Key challenges include competing dimerization of nitrosoarenes and diastereomeric byproduct formation, particularly in smaller cyclic ketones like cyclopentanone (Equation 2):

Cyclopentanone+ArNOL-Proline2-[(Phenylamino)oxy]cyclopentanone+ArN=NAr[2]\text{Cyclopentanone} + \text{ArNO} \xrightarrow{\text{L-Proline}} \text{2-[(Phenylamino)oxy]cyclopentanone} + \text{ArN=NAr} \quad[2]

Syringe pump addition of nitrosobenzene over 4 hours improves yields to >90% for cyclohexanone analogs, though cyclopentanone remains recalcitrant due to steric and electronic factors .

Physicochemical Properties

PropertyValueSource
Molecular Weight191.226 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point306.9±52.0C306.9 \pm 52.0^\circ \text{C}
Flash Point139.4±30.7C139.4 \pm 30.7^\circ \text{C}
Vapor Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} (25°C)
LogP1.41

The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature reactions, while its moderate logP value enables applications in drug delivery systems requiring balanced hydrophilicity .

Reactivity and Functionalization

Nucleophilic Substitutions

The amino ether moiety undergoes nucleophilic substitution with alkyl halides and acyl chlorides. For instance, reaction with methyl iodide yields N-methyl derivatives, enhancing solubility in aprotic solvents.

Oxidation and Reduction

The cyclopentanone ring is susceptible to Baeyer-Villiger oxidation, forming lactones, while catalytic hydrogenation reduces the ketone to cyclopentanol derivatives. These transformations expand utility in heterocycle synthesis.

Applications in Medicinal Chemistry and Catalysis

Bioactive Molecule Development

The compound’s ability to modulate enzyme activity has spurred interest in antimicrobial and anticancer agents. Derivatives bearing fluorinated phenyl groups exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus, though cytotoxicity profiles require optimization.

Organocatalysis

Challenges and Future Directions

Current limitations center on synthetic inefficiencies, particularly the <5% yields in organocatalytic routes for cyclopentanone . Future research should explore:

  • Alternative Oxidants: Non-aromatic nitroso compounds to suppress dimerization.

  • Enzyme-Mediated Synthesis: Biocatalytic approaches using ketone oxidoreductases.

  • Computational Design: DFT studies to predict optimal catalyst-substrate pairs.

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